2-(2-Bromo-5-methoxyphenyl)ethanol
Overview
Description
2-(2-Bromo-5-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2 It is a brominated derivative of phenethyl alcohol, characterized by the presence of a bromine atom and a methoxy group on the benzene ring
Mechanism of Action
Mode of Action
The mode of action of 2-(2-Bromo-5-methoxyphenyl)ethanol is currently unknown due to the lack of research on this specific compound . The compound’s interactions with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Biochemical Analysis
Biochemical Properties
2-(2-Bromo-5-methoxyphenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor, which means it can inhibit the activity of the enzyme cytochrome P450 1A2 . This interaction can affect the metabolism of other compounds that are substrates of this enzyme. Additionally, this compound has been shown to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to alterations in the metabolism of drugs and endogenous compounds, thereby impacting cellular homeostasis . Furthermore, its ability to permeate the blood-brain barrier suggests potential effects on neuronal cells and brain function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition can lead to a decrease in the metabolism of CYP1A2 substrates, resulting in increased levels of these compounds in the body. Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored in a sealed, dry environment at room temperature . Its stability and activity may decrease over time due to degradation processes. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of CYP1A2 activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, leading to its metabolism and subsequent formation of metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with CYP1A2 also suggests potential effects on the metabolism of other compounds that are substrates of this enzyme .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It has high gastrointestinal absorption and can permeate the blood-brain barrier . This suggests that the compound can be distributed to different tissues, including the brain. Transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its interaction with enzymes such as CYP1A2 suggests that it may localize to the endoplasmic reticulum, where these enzymes are typically found . This localization can affect the compound’s ability to interact with other biomolecules and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Bromo-5-methoxyphenyl)ethanol involves the bromination of 3-methoxyphenethyl alcohol. The process typically includes the following steps:
Starting Material: 3-methoxyphenethyl alcohol.
Reagents: Bromine and pyridine.
Solvent: Dry dichloromethane.
Reaction Conditions: The reaction is carried out under nitrogen at 0°C, followed by stirring at room temperature for 4 hours.
Another method involves the use of N-bromosuccinimide in acetonitrile as the brominating agent. The reaction is conducted at room temperature for 1 hour, yielding a high purity product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenethyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: 2-(2-Bromo-5-methoxyphenyl)acetaldehyde or 2-(2-Bromo-5-methoxyphenyl)acetic acid.
Reduction: this compound.
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromo-5-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-methoxyphenyl)ethanol: Similar structure but with the methoxy group in a different position.
2-(2-Chloro-5-methoxyphenyl)ethanol: Chlorine atom instead of bromine.
2-(2-Bromo-5-hydroxyphenyl)ethanol: Hydroxyl group instead of methoxy.
Uniqueness
2-(2-Bromo-5-methoxyphenyl)ethanol is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and applications in various fields of research.
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWURWGRQEAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440775 | |
Record name | 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75534-35-9 | |
Record name | 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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